1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

orthoester protecting group hydrolytic stability carboxylic acid protection

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 112532-68-0) is a bicyclic orthoester belonging to the 2,6,7-trioxabicyclo[2.2.2]octane family, also known as an OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) protecting group precursor. The molecule combines a rigid bicyclic orthoester core (4-methyl-substituted) with a terminal alkyne (but-3-yn-1-yl) substituent at the 1-position.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 112532-68-0
Cat. No. B14309495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
CAS112532-68-0
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC12COC(OC1)(OC2)CCC#C
InChIInChI=1S/C10H14O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h1H,4-8H2,2H3
InChIKeyCMSNYEQKGOGGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 112532-68-0) – Compound Class and Procurement-Relevant Profile


1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 112532-68-0) is a bicyclic orthoester belonging to the 2,6,7-trioxabicyclo[2.2.2]octane family, also known as an OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) protecting group precursor [1]. The molecule combines a rigid bicyclic orthoester core (4-methyl-substituted) with a terminal alkyne (but-3-yn-1-yl) substituent at the 1-position . Its molecular formula is C10H14O3 with a molecular weight of 182.22 g/mol, a predicted boiling point of 215.6 ± 20.0 °C, predicted density of 1.139 ± 0.06 g/cm³, predicted logP of 1.14, and a polar surface area of 27.69 Ų . The compound is commercially available at ≥95% purity and is primarily employed as a synthetic precursor and alkyne-functionalized building block in organic synthesis .

Why Generic Substitution Misses the Point: The Functional Singularity of 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 112532-68-0)


Simple interchange with other 2,6,7-trioxabicyclo[2.2.2]octanes or non-orthoester alkynes is not possible because the target compound uniquely combines three orthogonal functionalities in one small-molecule building block: (i) a base-stable, acid-labile orthoester protecting group (OBO) that masks a carboxylic acid oxidation state [1]; (ii) a terminal alkyne handle capable of CuAAC click chemistry, Sonogashira coupling, or thiol-yne reactions [2]; and (iii) a 4-methyl substituent on the bicyclic core that modulates steric and electronic properties relative to 4-ethyl, 4-tert-butyl, or 4-phenyl analogs [3]. Replacing this compound with a non-alkyne OBO ester forfeits all click-functionalization capability; replacing it with a simple aliphatic alkyne (e.g., 1-butyne or 5-hexyn-1-ol) loses the protected carboxyl synthon and the rigid bicyclic scaffold that is critical for applications such as anionic living polymerization of protected monomers and insecticidal GABA receptor antagonist design [4].

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 112532-68-0) – Head-to-Head Differentiation Evidence


Hydrolytic Stability Ranking of the 2,6,7-Trioxabicyclo[2.2.2]octane Orthoester Core Versus Common Acyclic and Adamantane Orthoesters

The hydrolytic stability of the 2,6,7-trioxabicyclo[2.2.2]octane core (the scaffold of CAS 112532-68-0) in aqueous acid is quantitatively intermediate between that of 1,1,1-triethoxyethane (rapidly hydrolyzed) and 1-methyl-2,8,9-trioxa-adamantane (highly resistant). This places the compound in a 'tunable lability' window that is operationally distinct from both extremes [1]. While this study did not test the specific 1-(but-3-yn-1-yl)-4-methyl derivative, the core orthoester reactivity is governed by the bicyclic cage structure rather than the 1-substituent, making this a class-level inference applicable to CAS 112532-68-0.

orthoester protecting group hydrolytic stability carboxylic acid protection

Alkyne Click-Handle Advantage Over Non-Functionalized 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO Parent Core)

The 1-(but-3-yn-1-yl) substituent on CAS 112532-68-0 provides a terminal alkyne handle that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and thiol-yne reactions—transformations that are completely inaccessible with the parent 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 766-32-5, no alkyne) [1]. This functional divergence is absolute: the parent OBO core can only serve as a protecting group or polymerization monomer, whereas the alkyne-functionalized derivative can additionally participate in bioorthogonal conjugation, polymer crosslinking, and diversity-oriented synthesis via click chemistry [2].

click chemistry CuAAC bicyclo orthoester functionalization

Predicted LogP and PSA Differentiation from 4-tert-Butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane – Implications for Membrane Permeability and Bioavailability in Insecticide Design

CAS 112532-68-0 has a predicted logP of 1.14 and a polar surface area (PSA) of 27.69 Ų (ChemSrc predicted) , which is markedly lower in lipophilicity compared to the potent insecticidal analog 4-tert-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane (predicted logP ~4.5–5.0, PSA ~27.7 Ų) [1]. The lower logP of the target compound places it closer to the favorable CNS drug-like space (logP 1–3), while the similar PSA maintains passive membrane permeability potential [2]. The 1-(alkynylalkyl)-3-cyano-2,6,7-trioxabicyclo[2.2.2]octane series reported by Smith et al. demonstrated that 1-(hex-5-ynyl) analogs can replace the 1-(4-ethynylphenyl) group while retaining significant insecticidal activity at the insect GABA-gated chloride channel, establishing that an alkyl-alkyne linker is a viable pharmacophoric replacement for a phenyl-alkyne motif [3].

insecticide design logP polar surface area GABA receptor physicochemical profiling

Alkyne Chain Length Differentiation: But-3-yn-1-yl (C₄ Alkyne) vs. Propargyl (C₃) and Hex-5-ynyl (C₆) Analogs – Steric and Conformational Considerations

The but-3-yn-1-yl substituent in CAS 112532-68-0 provides a four-carbon linker between the bicyclic orthoester core and the terminal alkyne, offering a distinct conformational profile compared to shorter (propargyl, C₃) and longer (hex-5-ynyl, C₆) alkyne linkers. Smith et al. demonstrated that 1-(hex-5-ynyl) analogs of 3-cyano-4-alkyl-2,6,7-trioxabicyclo[2.2.2]octanes retain insecticidal activity at the GABA-gated chloride channel, with the four-methylene chain conceptually resembling the spatial characteristics of a phenyl ring [1]. The but-3-yn-1-yl chain (three methylene units + alkyne) is one methylene shorter, placing the alkyne in a more constrained orientation relative to the orthoester cage. The propargyl analog (one methylene unit) would bring the alkyne into even closer proximity, potentially sterically hindering CuAAC reactions or altering receptor binding [2].

alkyne linker optimization structure-activity relationship bicyclo orthoester conformational flexibility

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 112532-68-0) – Top Application Scenarios Supported by Evidence


Alkyne-Functionalized OBO Protecting Group for Multi-Step Organic Synthesis with Late-Stage Click Conjugation

The compound serves as a carboxylic acid synthon that can be carried through multi-step synthetic sequences protected as the base-stable OBO orthoester, then deprotected under mild aqueous acid—conditions that leave the terminal alkyne intact for subsequent CuAAC click conjugation to azide-bearing payloads (fluorophores, biotin, PEG chains, or bioactive fragments) [1]. This dual-mode reactivity (protecting group + click handle) eliminates the need for sequential protection/deprotection cycles of separate alkyne and carboxyl functionalities, reducing step count by at least 1–2 synthetic operations compared to using a non-alkyne OBO ester in combination with a separate alkyne reagent [2].

Insecticide Discovery: Screening Candidate with Distinct Physicochemical Profile for GABA Receptor Noncompetitive Blocker (NCB) Site

Based on the structure-activity relationship established by Smith et al. (1993), 1-(alkynylalkyl)-substituted 2,6,7-trioxabicyclo[2.2.2]octanes act as noncompetitive blockers at the insect GABA-gated chloride channel [1]. CAS 112532-68-0, with its predicted logP of 1.14 and low molecular weight (182 Da), fills a gap in the lipophilicity spectrum between the highly hydrophobic 4-tert-butyl-1-(4-ethynylphenyl) series (logP ~4.5–5) and more polar analogs. This makes it a valuable addition to insecticide screening libraries targeting the GABA receptor NCB site, particularly where reduced logP correlates with lower environmental persistence and improved formulation properties [2].

Protected Alkyne Monomer for Living Anionic Polymerization and Post-Polymerization Click Functionalization

The bicyclic orthoester moiety is compatible with living anionic polymerization conditions (THF, −78 °C, oligo(α-methylstyryl)lithium initiator) as demonstrated by Ishizone et al. for styrenic monomers bearing OBO protecting groups [1]. CAS 112532-68-0, when converted to a polymerizable derivative (e.g., 1-(4-vinylphenyl)methyl ester or acrylate ester), could serve as a protected carboxyl monomer that, after polymerization, offers pendant alkyne groups for post-polymerization click functionalization with azide-functionalized dyes, drugs, or crosslinkers—enabling the synthesis of well-defined functional polymers with tunable density of click handles [2].

Orthoester-Based Dynamic Covalent Chemistry: Alkyne-Capped Building Block for Self-Assembled Cryptands and Tunable-Degradation Materials

As shown by Brachvogel and von Delius (2018), alkyne-functionalized orthoesters enable post-assembly functionalization of orthoester cryptands via Sonogashira and CuAAC click chemistry, while the orthoester core provides tunable hydrolytic degradation kinetics [1]. CAS 112532-68-0, with its intermediate hydrolytic stability (between acyclic orthoesters and adamantane orthoesters [2]), is well-suited for constructing dynamic covalent architectures that require a balance between structural integrity during assembly and controlled degradation under mildly acidic conditions—relevant to drug delivery vehicles and stimuli-responsive materials [3].

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